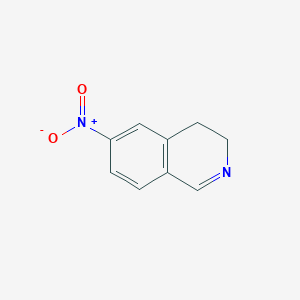

6-Nitro-3,4-dihydroisoquinoline

Description

6-Nitro-3,4-dihydroisoquinoline (C₉H₈N₂O₂) is a heterocyclic compound featuring a partially saturated isoquinoline backbone with a nitro (-NO₂) substituent at the 6-position (Fig. 1). Its molecular structure comprises a benzene ring fused to a six-membered ring containing one nitrogen atom and one double bond, rendering it a versatile intermediate in medicinal chemistry and organic synthesis . The nitro group confers electron-withdrawing properties, influencing both reactivity and biological interactions. This compound is pivotal in the development of central nervous system (CNS) therapeutics and enzyme inhibitors due to its ability to modulate electronic and steric environments .

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

6-nitro-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C9H8N2O2/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5-6H,3-4H2 |

InChI Key |

UAWBATMHPLUPHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=CC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis Method Overview

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formylation of 3,4-dimethoxyphenethylamine | Ethyl formate, reflux 6 h | Intermediate formamide |

| 2 | Reaction with oxalyl chloride | Acetonitrile, 10-20 °C, 2 h | Intermediate acyl chloride |

| 3 | Catalytic ring closure | Phosphotungstic acid, 1 h | Cyclized intermediate |

| 4 | Solvent addition and reflux | Methanol, reflux 3 h | Formation of dihydroisoquinoline hydrochloride |

| 5 | Cooling, crystallization, filtration, drying | 5-10 °C, vacuum drying | Pure product |

- Yields: 75-80%

- Purity: >99%

- Single impurity: ≤0.17%

This method is advantageous due to its simplicity, high yield, and purity, with low waste and good industrial scalability.

Adaptation for Nitro Substitution

To prepare 6-nitro-3,4-dihydroisoquinoline, the starting phenethylamine would be substituted with a 6-nitro group on the aromatic ring (i.e., 6-nitrophenethylamine). The formylation and cyclization steps would proceed similarly, but nitration may also be performed post-cyclization if direct use of nitro-substituted amine is challenging.

Alternative Synthetic Routes and Considerations

Nitration of 3,4-Dihydroisoquinoline

An alternative approach involves nitration of the 3,4-dihydroisoquinoline core after its synthesis. This method requires careful control of nitration conditions to avoid over-nitration or oxidation of the dihydroisoquinoline ring.

Reduction of Nitro Precursors

In related 3,4-dihydroquinoline derivatives, nitro groups are introduced early and subsequently reduced to amines for further functionalization. This suggests that nitro-substituted intermediates are stable enough for synthetic manipulation.

Research Findings on Related Nitro-Substituted 3,4-Dihydroquinolines

A study on 3,4-dihydroquinolin-2(1H)-one derivatives with nitro groups demonstrated the following:

- Nitro-substituted intermediates were synthesized via alkylation of nitro-substituted precursors.

- Reduction of nitro groups to anilines was achieved using catalytic hydrogenation (Pd/C under H2) or Raney nickel with hydrazine hydrate.

- Subsequent coupling reactions were performed under mild conditions to yield target compounds.

This indicates that nitro groups on the aromatic ring are compatible with typical synthetic transformations in this class of compounds.

Summary Table of Preparation Methods for 6-Nitro-3,4-Dihydroisoquinoline and Related Compounds

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 6-nitroisoquinoline.

Reduction: The nitro group can be reduced to an amino group, resulting in 6-amino-3,4-dihydroisoquinoline.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 6-Nitroisoquinoline

Reduction: 6-Amino-3,4-dihydroisoquinoline

Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the potential of 6-Nitro-3,4-dihydroisoquinoline derivatives as antidepressants and neuroprotective agents. A notable study synthesized a series of 3,4-dihydroisoquinoline compounds, including 6-Nitro-3,4-dihydroisoquinoline, and evaluated their effects on PC12 cells, which are used as a model for neurotoxicity and neuroprotection.

- Mechanism of Action : The compound demonstrated protective effects against corticosterone-induced lesions in PC12 cells, indicating its potential for treating conditions related to depression. The study reported that 6-Nitro-3,4-dihydroisoquinoline significantly reduced immobility time in the forced swim test (FST), suggesting antidepressant-like effects .

- Cytotoxicity Assessment : In vitro assays showed that the compound exhibited low cytotoxicity against normal cells (HEK293 and L02), making it a promising candidate for further development as a therapeutic agent .

Urease Inhibition

Another significant application of 6-Nitro-3,4-dihydroisoquinoline is its role in urease inhibition. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various biological processes.

- Inhibitory Activity : A study synthesized a library of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues and evaluated their urease inhibitory activity. Among these compounds, some derivatives exhibited significant inhibitory potential with IC50 values lower than the standard thiourea . This suggests that derivatives of 6-Nitro-3,4-dihydroisoquinoline could be developed into drugs for treating conditions associated with excessive urease activity, such as peptic ulcers.

Synthetic Intermediate in Drug Development

6-Nitro-3,4-dihydroisoquinoline serves as an important building block for synthesizing more complex molecules in medicinal chemistry.

- Synthesis of Complex Derivatives : The compound can be utilized to create various derivatives through acylation or condensation reactions. This versatility allows researchers to explore new pharmacological properties by modifying its structure .

Table 1: Summary of Biological Activities of 6-Nitro-3,4-dihydroisoquinoline Derivatives

| Compound | Activity Type | IC50 Value (μM) | Notes |

|---|---|---|---|

| 6a-1 | Neuroprotection | - | Reduced immobility time in FST |

| 6a-2 | Neuroprotection | - | Similar protective effects as 6a-1 |

| 1 | Urease Inhibition | 11.2 | More potent than standard thiourea |

| 2 | Urease Inhibition | 20.4 | Significant activity observed |

| 4 | Urease Inhibition | - | Active against urease with good interaction profile |

Mechanism of Action

The mechanism of action of 6-Nitro-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of 6-Nitro-3,4-dihydroisoquinoline and Analogues

| Compound | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|

| 6-Nitro-3,4-dihydroisoquinoline | C₉H₈N₂O₂ | -NO₂ at C6 | Electron-withdrawing nitro |

| 3,4-Dihydro-6,7-dimethoxyisoquinoline | C₁₁H₁₃NO₂ | -OCH₃ at C6, C7 | Electron-donating methoxy |

| 6-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | C₁₀H₁₃NO₂S | -SO₂CH₃ at C6 | Strongly electron-withdrawing sulfonyl |

| 1,2,3,4-Tetrahydro-6-nitroisoquinoline | C₉H₁₀N₂O₂ | -NO₂ at C6, fully saturated ring | Reduced ring strain |

Key Observations :

- Electronic Effects: The nitro group in 6-nitro-3,4-dihydroisoquinoline deactivates the aromatic ring, directing electrophilic substitution to meta positions, whereas methoxy groups in 6,7-dimethoxy derivatives activate the ring for ortho/para substitution .

- Ring Saturation: Tetrahydroisoquinolines (e.g., 1,2,3,4-tetrahydro-6-nitroisoquinoline) exhibit enhanced conformational flexibility due to full saturation, impacting binding to biological targets like kinases .

Table 2: Reactivity in Catalytic Processes

Key Findings :

- The nitro group in 6-nitro-3,4-dihydroisoquinoline slightly reduces enantioselectivity in phosphinylation compared to chloro-substituted analogues, likely due to steric hindrance .

- In asymmetric transfer hydrogenation, nitro-substituted dihydroisoquinolines necessitate specialized catalysts, whereas methoxy derivatives are more compatible with standard protocols .

Key Insights :

- The nitro group in 6-nitro-3,4-dihydroisoquinoline enhances JNK3 inhibition potency and selectivity, attributed to unique hinge-region interactions in kinase binding pockets .

- Tetrahydroisoquinolines like TIQ exhibit superior blood-brain barrier penetration (>4.5-fold plasma concentration), whereas nitro derivatives may face metabolic challenges (e.g., nitro reduction to hydroxylamines) .

Q & A

Q. What safety protocols are recommended for handling 6-Nitro-3,4-dihydroisoquinoline derivatives during synthesis?

- Methodological Guidance :

- Skin and Eye Protection : Use chemical-resistant gloves (e.g., nitrile) and safety goggles, as derivatives like 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline are classified as skin irritants (Skin Irrit. Category 2) and eye irritants (Eye Irrit. Category 2) .

- Toxicity Mitigation : Avoid inhalation or ingestion; derivatives such as 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline are harmful if swallowed (GHS H302) .

- Storage : Store in sealed glass containers under dry conditions at room temperature to prevent decomposition .

Q. Which analytical techniques are critical for characterizing 6-Nitro-3,4-dihydroisoquinoline derivatives?

- Key Techniques :

- GC and HPLC : Purity assessment via Gas Chromatography (GC) with ≥97.5% purity thresholds, as used for 3,4-dihydroisoquinoline derivatives .

- NMR Spectroscopy : H and C NMR for structural confirmation, particularly to resolve α-CH protons (3.95–4.79 ppm) and aromatic protons in dihydroisoquinoline scaffolds .

- Melting Point Analysis : Confirm identity using melting ranges (e.g., 187–191°C for 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline) .

Advanced Research Questions

Q. How do methoxy substituents influence enantioselectivity in asymmetric transfer hydrogenation (ATH) of 3,4-dihydroisoquinolines?

- Mechanistic Insights :

- Substituent Effects : Methoxy groups at positions 6 or 7 enhance reaction rates and enantioselectivity (e-values) in Ru-catalyzed ATH. For example, 7-methoxy-1-methyl-3,4-dihydroisoquinoline achieves higher e-values than non-substituted analogs due to stabilizing CH/π interactions between the catalyst’s η-arene ligand and the substrate .

- Computational Validation : Density Functional Theory (DFT) studies reveal that methoxy groups increase electron density on the C=N bond, stabilizing transition states via hydrogen bonding with the sulfonylamide group of [RuCl(η-arene)TsDPEN] catalysts .

Q. What methodologies enable deuterium labeling in 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives?

- Isotopic Labeling Strategies :

- Deuterated Reagents : Use CDOD or CDOH in methylation steps to synthesize d-6,7-dimethoxy-3,4-dihydroisoquinoline, a key intermediate for Deutetrabenazine. This method ensures >98% isotopic incorporation .

- Cyclization Optimization : Employ dehydrating agents (e.g., POCl) under anhydrous conditions to form deuterated dihydroisoquinoline scaffolds without side reactions .

Q. How can computational methods elucidate reaction mechanisms in Ru-catalyzed ATH of dihydroisoquinolines?

- Computational Workflow :

- DFT Modeling : Simulate transition states to evaluate steric and electronic effects of η-arene ligands (e.g., mesitylene vs. benzene). Catalysts with mesitylene ligands form dual CH/π interactions, improving enantioselectivity compared to single-interaction benzene ligands .

- Charge Distribution Analysis : Mulliken and Bader charge calculations quantify electron density shifts on the C=N bond, correlating with experimental enantiomeric excess (e.g., 85% ee for 6,7-dimethoxy derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.